Elimination Half-Life of Esmirtazapine (10 Hours) vs. Racemic Mirtazapine (20–40 Hours) and R-Mirtazapine (18 Hours)
Esmirtazapine exhibits a significantly shorter elimination half-life of approximately 10 hours compared to the racemic mixture of mirtazapine (20–40 hours) and the R-(−) enantiomer (18 hours) [1]. This 2- to 4-fold reduction in half-life is a direct consequence of its stereoselective metabolism, primarily by CYP2D6, and preferential conversion to 8-hydroxy glucuronide [2].
| Evidence Dimension | Elimination half-life |
|---|---|
| Target Compound Data | ~10 hours |
| Comparator Or Baseline | Racemic mirtazapine: 20–40 hours; R-mirtazapine: ~18 hours |
| Quantified Difference | 2- to 4-fold reduction vs. racemic mirtazapine; ~1.8-fold reduction vs. R-mirtazapine |
| Conditions | Human pharmacokinetic data |
Why This Matters
The shorter half-life of esmirtazapine reduces the potential for drug accumulation and next-day residual sedation, a key differentiator for sleep studies where minimizing daytime impairment is a critical endpoint.
- [1] Sangal RB. Efficacy and safety of esmirtazapine in adult insomnia: unsupported statements about residual daytime effects. J Clin Sleep Med. 2021 Feb 1;17(2):341. PMID: 33108265. View Source
- [2] NCATS Inxight Drugs. ESMIRTAZAPINE. Esmirtazapine is preferentially metabolized into an 8-hydroxy glucuronide. View Source
